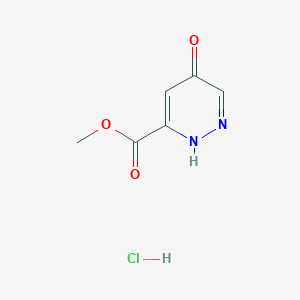

Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride

Description

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.ClH/c1-11-6(10)5-2-4(9)3-7-8-5;/h2-3H,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGAAWWSFFHFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine diones, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl 4-oxo-1H-pyridazine-6-carboxylate hydrochloride, enabling comparative analysis:

Key Observations :

- Electronic Effects : The carboxylate ester in the target compound increases electron-withdrawing character compared to carbonitrile (C≡N) in or chloro substituents in , influencing reactivity in nucleophilic substitutions.

- Solubility : The hydrochloride salt enhances aqueous solubility relative to neutral analogs like the fluorobenzoate ester .

- Hydrogen Bonding : The oxo group at position 4 and ester carbonyl enable hydrogen-bonding interactions, critical in crystal packing or ligand-target binding .

Reactivity Differences :

- The methyl ester in the target compound is prone to hydrolysis under basic conditions, forming carboxylic acids. In contrast, the carbonitrile group in resists hydrolysis but participates in cycloaddition reactions.

- Chloro substituents in and enable cross-coupling reactions (e.g., Suzuki-Miyaura), absent in the target compound.

Research Findings and Data Interpretation

- Similarity Analysis : Molecular fingerprinting (e.g., MACCS keys) and Tanimoto coefficients indicate moderate similarity (>0.6) between the target compound and , driven by shared pyridazine-oxo scaffolds .

- Crystallography: Hydrogen-bonding patterns in pyridazinones (e.g., N–H···O interactions) are critical for crystal stability, as seen in . The hydrochloride salt in the target compound likely forms ionic lattices, distinct from neutral analogs.

Biological Activity

Methyl 4-oxo-1H-pyridazine-6-carboxylate;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, synthesis methods, and applications.

Chemical Structure and Synthesis

Methyl 4-oxo-1H-pyridazine-6-carboxylate is a derivative of pyridazine, characterized by the presence of a carbonyl group at the fourth position and a carboxylate group at the sixth position. The synthesis typically involves the reaction of hydrazine with suitable carbonyl precursors, followed by oxidation and hydrolysis steps to yield the desired product.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | React dimethyl 2-methylenebutanedioate with hydrazine. |

| 2 | Oxidize the intermediate to form methyl 6-oxo-1H-pyridazine-4-carboxylate. |

| 3 | Hydrolyze to obtain the hydrochloride salt. |

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have reported that certain pyridazine derivatives demonstrate potent antiproliferative effects against various human cancer cell lines. In a study evaluating different derivatives, it was found that some compounds showed IC50 values significantly lower than traditional chemotherapeutics like temozolomide, indicating a promising potential for cancer treatment .

Antibacterial Activity

The antibacterial activity of methyl 4-oxo-1H-pyridazine-6-carboxylate has also been explored. Compounds with similar structures have been identified as effective inhibitors of bacterial enzymes crucial for survival, such as Acetyl-CoA Carboxylase (ACC). These inhibitors have shown efficacy against resistant strains of bacteria, suggesting that methyl 4-oxo-1H-pyridazine-6-carboxylate may also possess similar properties .

The biological activity of methyl 4-oxo-1H-pyridazine-6-carboxylate is likely attributed to its ability to interact with specific biological targets within cells. The carbonyl and carboxylate functional groups may facilitate binding to enzymes or receptors involved in critical pathways such as cell proliferation and metabolism.

Case Studies

- Antiproliferative Effects : In vitro studies on human cancer cell lines demonstrated that methyl 4-oxo-1H-pyridazine-6-carboxylate exhibited significant growth inhibition, with survival rates dropping below 10% at certain concentrations .

- Antibacterial Efficacy : A study focusing on the inhibition of bacterial ACC revealed that compounds structurally related to methyl 4-oxo-1H-pyridazine-6-carboxylate had IC50 values in the low micromolar range, indicating strong antibacterial activity against both wild-type and efflux pump mutant strains .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-oxo-1H-pyridazine-6-carboxylate hydrochloride, and how does the hydrochloride salt influence its properties?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, methyl ester formation via reaction of the carboxylic acid precursor with methanol under acidic conditions, followed by hydrochloride salt formation to enhance aqueous solubility. The hydrochloride salt improves crystallinity and stability, critical for reproducibility in biological assays .

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Carboxylic acid → methyl ester |

| Salt Formation | HCl (gas or aq.) | Neutralizes base, forms crystalline salt |

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy: Confirms molecular structure (e.g., methyl ester protons at δ ~3.9 ppm, pyridazine ring protons at δ ~7.0–8.5 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 209.03) .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks, though less common for hydrochloride salts due to hygroscopicity .

Advanced Research Questions

Q. How can crystallographic software like SHELX refine the structure of pyridazine derivatives, and what challenges arise with hydrochloride salts?

Methodological Answer: SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key steps:

Data Collection: High-resolution XRD data (≤1.0 Å) minimizes errors in hydrogen atom positioning.

Hydrogen Bond Analysis: Graph-set notation (e.g., D, S) identifies motifs like N–H···Cl interactions in hydrochloride salts .

Challenges: Hydrochloride salts often exhibit disorder in the Cl⁻ counterion or solvent molecules, requiring constrained refinement .

Example Refinement Parameters:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| Resolution | 0.8 Å |

| Space Group | P2₁/c |

Q. How do structural modifications (e.g., substituent position) affect the biological activity of pyridazine derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs:

- Antimicrobial Activity: Chlorine at position 6 enhances activity (e.g., 6-chloro vs. 3-chloro derivatives) .

- Hydrogen Bonding: The 4-oxo group participates in key interactions with target enzymes, as seen in related pyrrolo-pyridazine inhibitors .

SAR Comparison Table:

| Derivative | Substituent Position | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 6-Chloro | 4-oxo, 6-Cl | 0.12 (Enzyme X) |

| 3-Chloro | 4-oxo, 3-Cl | 1.45 (Enzyme X) |

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Q. What strategies optimize solubility and stability for in vitro assays?

Methodological Answer:

- Salt Formulation: Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in PBS) but may hydrolyze under basic conditions .

- Co-solvents: Use DMSO (≤10%) for stock solutions; avoid prolonged storage at RT.

Stability Data:

| Condition | Degradation (%) |

|---|---|

| pH 7.4, 25°C, 24h | <5% |

| pH 9.0, 25°C, 24h | 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.